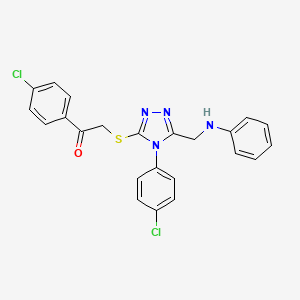![molecular formula C14H14N2O2 B12010633 1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 62615-15-0](/img/structure/B12010633.png)
1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 . It is known for its unique structure, which includes both a methylamino group and a pyridinyl group, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone involves several steps. One common synthetic route includes the reaction of 2-acetylpyridine with 2-methylaminobenzaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyridine: This compound shares the pyridinyl group but lacks the methylamino group, making it less versatile in certain reactions.
Methyl 2-pyridyl ketone: Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-Acetopyridine: Another related compound with a simpler structure, used in different contexts compared to 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone.
The uniqueness of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
62615-15-0 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
1-[2-(methylamino)phenyl]-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-15-13-8-3-2-7-12(13)14(17)10-11-6-4-5-9-16(11)18/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
SKYFINPSVQBCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)CC2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010550.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B12010565.png)


![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)

![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12010600.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)


